molecular formula C20H19ClN4O3S B5991644 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE

5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5991644
M. Wt: 430.9 g/mol
InChI Key: VJPFIHHENZRYHS-UHFFFAOYSA-N
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Description

5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with the molecular formula C20H20ClN3O3S. This compound is known for its unique structure, which includes a benzenesulfonyl group attached to a piperazine ring, a chlorinated phenyl group, and a dihydropyridazinone core.

Preparation Methods

The synthesis of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological pathways. For example, it has been shown to interact with dopamine receptors, potentially affecting neurotransmitter signaling and offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

When compared to similar compounds, 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-19-18(15-22-25(20(19)26)16-7-3-1-4-8-16)23-11-13-24(14-12-23)29(27,28)17-9-5-2-6-10-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPFIHHENZRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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